molecular formula C16H21N3O B11736897 1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11736897
M. Wt: 271.36 g/mol
InChI Key: KJYOQULBYBSGNX-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Similar structure but with different substituents.

    1-cyclopentyl-1H-pyrazol-4-amine: Lacks the methoxyphenylmethyl group.

    N-(4-methoxyphenyl)-1H-pyrazol-4-amine: Lacks the cyclopentyl group.

Uniqueness

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both the cyclopentyl and methoxyphenylmethyl groups, which can confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-cyclopentyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C16H21N3O/c1-20-16-8-6-13(7-9-16)10-17-14-11-18-19(12-14)15-4-2-3-5-15/h6-9,11-12,15,17H,2-5,10H2,1H3

InChI Key

KJYOQULBYBSGNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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